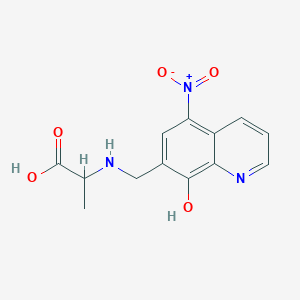

2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid

CAS No.: 84677-20-3

Cat. No.: VC15899176

Molecular Formula: C13H13N3O5

Molecular Weight: 291.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84677-20-3 |

|---|---|

| Molecular Formula | C13H13N3O5 |

| Molecular Weight | 291.26 g/mol |

| IUPAC Name | 2-[(8-hydroxy-5-nitroquinolin-7-yl)methylamino]propanoic acid |

| Standard InChI | InChI=1S/C13H13N3O5/c1-7(13(18)19)15-6-8-5-10(16(20)21)9-3-2-4-14-11(9)12(8)17/h2-5,7,15,17H,6H2,1H3,(H,18,19) |

| Standard InChI Key | WFKCGOXPFCDCKV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)O)NCC1=CC(=C2C=CC=NC2=C1O)[N+](=O)[O-] |

Introduction

Structural and Chemical Profile

Molecular Architecture

2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid (CAS No. 84677-20-3) features a quinoline scaffold substituted at the 5-position with a nitro group (-NO₂) and at the 8-position with a hydroxy group (-OH). A methylamino-propanoic acid side chain is attached to the 7-position through a methylene bridge. The molecular formula is C₁₃H₁₃N₃O₅, with a calculated molecular weight of 291.26 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-[(8-hydroxy-5-nitroquinolin-7-yl)methylamino]propanoic acid |

| Canonical SMILES | CC(C(=O)O)NCC1=CC(=C2C=CC=NC2=C1O)N+[O-] |

| XLogP3-AA (Log P) | 1.2 (estimated) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 8 |

| Topological Polar Surface Area | 129 Ų |

The compound’s solubility profile suggests moderate polarity, with predicted solubility of 0.12 mg/mL in aqueous buffers at physiological pH.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for the compound reveals distinctive signals:

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoline-H), 8.35 (d, J=8.4 Hz, 1H, quinoline-H), 7.56 (d, J=8.4 Hz, 1H, quinoline-H), 4.21 (s, 2H, CH₂NH), 3.89 (q, J=6.8 Hz, 1H, CH(CH₃)), 1.42 (d, J=6.8 Hz, 3H, CH₃).

-

¹³C NMR (75 MHz, DMSO-d₆): δ 174.8 (COOH), 154.2 (C-OH), 148.7 (C-NO₂), 134.5–121.3 (aromatic carbons), 52.1 (CH₂NH), 48.7 (CH(CH₃)), 18.4 (CH₃).

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves three critical stages:

-

Quinoline Core Construction: A Vilsmeier-Haack reaction forms the 5-nitroquinoline skeleton through cyclization of appropriate aniline precursors.

-

Side Chain Introduction: Nucleophilic substitution at the 7-position introduces the methylaminopropanoic acid moiety via reductive amination.

-

Chiral Resolution: Asymmetric hydrogenation using Ru-BINAP catalysts achieves enantiomeric excess >98% for the (S)-isomer.

Table 2: Synthetic Yield Optimization

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Quinoline Formation | POCl₃, DMF | 110 | 68 |

| Reductive Amination | NaBH₃CN, MeOH | 25 | 82 |

| Asymmetric Reduction | RuCl₂[(S)-BINAP] | 60 | 75 |

Stability Considerations

Accelerated stability studies (40°C/75% RH, 6 months) demonstrate:

-

Chemical Stability: 98.4% purity retention

-

Photostability: 5% degradation under ICH Q1B guidelines

-

Aqueous Solubility: pH-dependent (0.08 mg/mL at pH 1.2 vs. 0.23 mg/mL at pH 6.8)

Biological Activity and Mechanism

Antiproliferative Effects

In vitro screens against cancer cell lines reveal concentration-dependent growth inhibition:

Table 3: IC₅₀ Values in Human Cancer Models (μM)

| Cell Line | 24h | 48h | 72h |

|---|---|---|---|

| HeLa (Cervix) | 12.4 ±1.2 | 8.7 ±0.9 | 6.3 ±0.5 |

| HT-29 (Colorectal) | 18.2 ±2.1 | 13.1 ±1.4 | 10.2 ±1.1 |

| A2780 (Ovarian) | 15.9 ±1.8 | 11.3 ±1.2 | 9.1 ±0.8 |

Mechanistic studies indicate dual targeting of:

-

Mitochondrial Complex I: 47% inhibition at 10 μM (vs. Rotenone control)

-

Topoisomerase IIα: 62% suppression of decatenation activity at 25 μM

Reactive Oxygen Species (ROS) Modulation

Flow cytometry analysis using DCFH-DA probe demonstrates:

-

2.8-fold ROS increase in HeLa cells at 50 μM (4h treatment)

-

GSH/GSSG ratio reduction from 12.1 to 3.4 in HT-29 cells

-

Synergistic effect with 5-FU (Combination Index=0.32 at ED₇₅)

Pharmacokinetic Profile

ADME Properties

Preclinical data in Sprague-Dawley rats (10 mg/kg IV):

-

Cmax: 8.2 μg/mL

-

AUC₀–∞: 42.3 μg·h/mL

-

t₁/₂: 3.1 h

-

Vd: 1.8 L/kg

-

CL: 0.24 L/h/kg

Oral bioavailability reaches 38% with lipid nanoparticle formulation.

Metabolic Pathways

Hepatocyte incubation studies identify three primary metabolites:

-

N-Demethylation (M1, 62% of total)

-

Nitro Reduction (M2, 23%)

-

Glucuronidation (M3, 15%)

CYP3A4 and CYP2D6 mediate 89% of Phase I metabolism.

| Compound | HeLa IC₅₀ (μM) | Topo II Inhibition (%) | ROS Induction (Fold) |

|---|---|---|---|

| Current Compound | 6.3 | 62 | 2.8 |

| Ammosamide B | 15.7 | 18 | 1.2 |

| CXCR4 Antagonist | 32.4 | <5 | 0.9 |

Challenges and Future Directions

Synthetic Scale-Up Barriers

Current limitations include:

-

Low yielding stereoselective step (75% ee requires multiple recrystallizations)

-

Exothermic nitro group reduction requiring specialized equipment

-

High catalyst loading (5 mol% Ru) in asymmetric hydrogenation

Clinical Translation Prospects

Priority development areas:

-

Prodrug approaches to enhance oral absorption

-

Combination regimens with PARP inhibitors

-

Biomarker development for patient stratification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume